molecular formula C18H22BNO3 B8154399 3-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

3-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Cat. No.: B8154399
M. Wt: 311.2 g/mol
InChI Key: IWCPUASIKAPYEW-UHFFFAOYSA-N
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Description

3-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyridine derivatives. One common method involves the reaction of 3-hydroxymethylpyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.

  • Oxidation and Reduction: The boronic acid moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

  • Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.

  • Solvents: Organic solvents like toluene or DMF are often employed.

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the process.

Major Products Formed:

  • Biaryl Compounds: The primary products of Suzuki-Miyaura reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is utilized in the development of new drugs, particularly those involving boronic acid functionalities. Industry: It finds applications in material science, particularly in the creation of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can inhibit certain enzymes by binding to their active sites.

  • Pathways: In medicinal chemistry, boronic acids are used to modulate biochemical pathways.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar reactivity.

  • Boronic Acid Derivatives: Other boronic acids with varying substituents.

Uniqueness: 3-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine stands out due to its specific structural features that enhance its reactivity and utility in cross-coupling reactions.

Properties

IUPAC Name

3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-8-5-9-16(11-15)21-13-14-7-6-10-20-12-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCPUASIKAPYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine
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